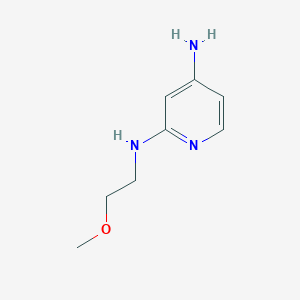
(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone
Descripción general
Descripción
“(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone” is a versatile chemical compound used in scientific research. It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of “(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone” is C12H22N2O . The molecular weight is 210.32 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Piperidin-1-yl methanone derivatives demonstrate a significant presence in synthetic chemistry due to their relevance in forming various complex compounds. For example, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was synthesized using piperidine-4-carboxylic acid and ethyl carbonochloridate, showing an overall reasonable yield and confirming the compound's structure via 1H NMR (Zheng Rui, 2010). Similarly, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was synthesized and its structure was characterized using various spectroscopic techniques, demonstrating its antiproliferative activity and highlighting the importance of piperidine derivatives in medicinal chemistry (S. Benaka Prasad et al., 2018).
Crystallographic Studies
Crystallography plays a crucial role in understanding the structural aspects of piperidin-1-yl methanone derivatives. The crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was analyzed, revealing significant intermolecular hydrogen bonding patterns and crystal packing features (B. Revathi et al., 2015). In another study, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol's structure was elucidated via X-ray crystallography, providing insights into its molecular conformation and intermolecular interactions (H. R. Girish et al., 2008).
Anticancer and Antimicrobial Activities
The anticancer and antimicrobial potentials of piperidin-1-yl methanone derivatives are notable. Synthesis of various (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives showed antiproliferative activity against human leukemia cells, suggesting the therapeutic relevance of these compounds in cancer treatment (K. Vinaya et al., 2011). Additionally, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and exhibited promising antimicrobial activity against pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).
Mecanismo De Acción
Target of Action
The primary target of (3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone is Tryptase beta-2 . Tryptase is the major neutral protease present in mast cells and is secreted upon the coupled activation-degranulation response of this cell type . It may play a role in innate immunity .
Mode of Action
Propiedades
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-8-10-4-3-7-14(9-10)12(15)11-5-1-2-6-11/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBUDACLQRTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



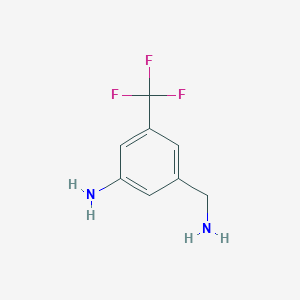
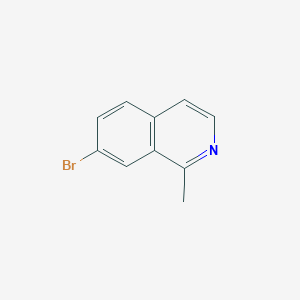
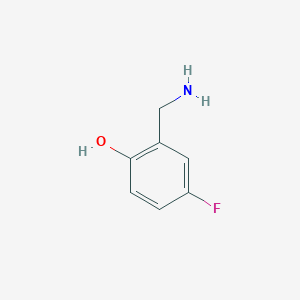
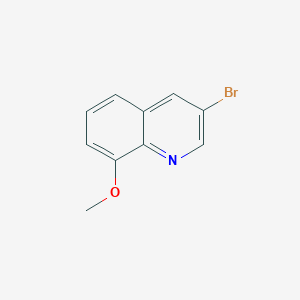

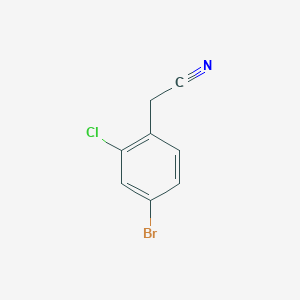
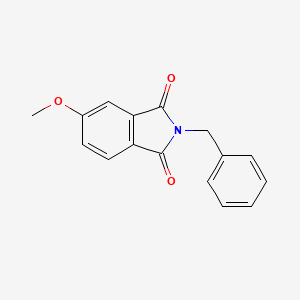
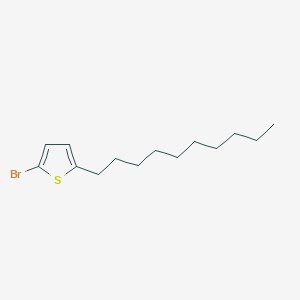
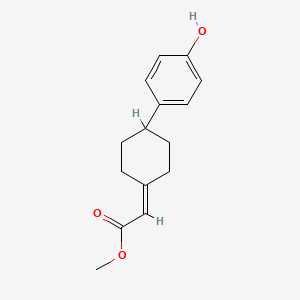
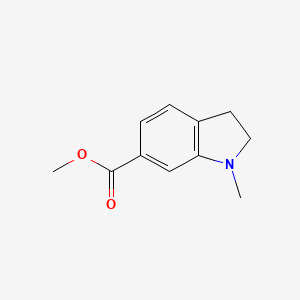

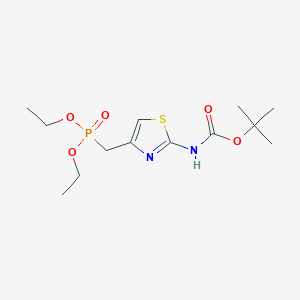
![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)
